6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one
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Overview
Description
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol. This compound is primarily used in research settings and is known for its unique structure, which includes a bromine atom and a dioxin ring. It is not intended for human or veterinary use and is typically utilized in in-vitro studies.
Preparation Methods
The synthesis of 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one involves several steps. One common method includes heating 5 g of 5-bromosalicylic acid under reflux with 6.7 g of acetone in a mixture of 25 ml of trifluoroacetic acid and 5 ml of trifluoroacetic anhydride for 5 hours. The reaction mixture is then concentrated under reduced pressure, neutralized with sodium hydrogencarbonate solution, and extracted with diethyl ether. The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by chromatography using silica gel and a 9/1 n-heptane/ethyl acetate mixture.
Chemical Reactions Analysis
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include trifluoroacetic acid, trifluoroacetic anhydride, and acetone. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in in-vitro studies to understand biological processes and interactions.
Medicine: While not used directly in medicine, it can be part of research to develop new drugs.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds such as:
- 6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
These compounds share structural similarities but differ in functional groups and specific applications
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-bromo-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-10(2)13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3 |
InChI Key |
GQDUEOWTICSLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=C(C=C2)Br)C(=O)O1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.